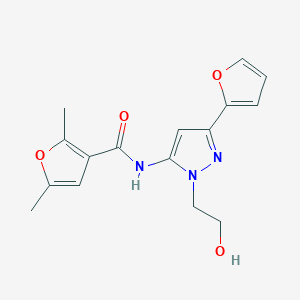

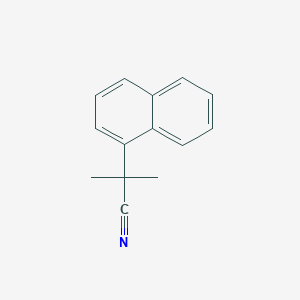

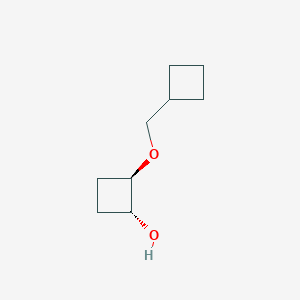

![molecular formula C13H14N4O2S B2525762 2-[(4-氨基-6-羟基嘧啶-2-基)硫代基]-N-苄基乙酰胺 CAS No. 449745-77-1](/img/structure/B2525762.png)

2-[(4-氨基-6-羟基嘧啶-2-基)硫代基]-N-苄基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide" is a derivative of pyrimidine, which is a biologically significant molecule due to its presence in nucleic acids. The research on pyrimidine derivatives, such as the ones mentioned in the provided papers, often focuses on their potential pharmaceutical applications, including antimicrobial and antiviral activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various chemical reactions. For instance, the synthesis of 5-acylamino-4-amino-6-arylsulfanylpyrimidines is achieved by reacting 3-arylsulfanyl-2-acylamino-3-chloroacrylonitriles with benzamidine, as described in one of the studies . This method provides a route to create a range of pyrimidine derivatives, which can be further modified to produce purine bases, indicating the versatility of the synthetic approaches for these compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In one study, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were investigated, revealing the presence of hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) . These motifs are significant as they mimic the binding mode of carboxylate anions, which is common in 2-aminopyrimidine interactions.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can lead to the formation of various intermolecular and intramolecular hydrogen bonds, which are essential for the stability and biological activity of these compounds. For example, the vibrational spectroscopic study of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide revealed the presence of strong stable hydrogen-bonded N-H...N intermolecular interactions and weaker intramolecular interactions such as C-H...O and N-H...O .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, along with density functional theory calculations, provide insights into the equilibrium geometry, hydrogen bonding, and vibrational wavenumbers of these compounds . The presence of electronegative substituents, such as a chlorine atom, can lead to changes in geometry and influence the intermolecular contacts within the crystal structure.

科学研究应用

嘧啶衍生物在科学研究中的应用

生物监测和毒性研究嘧啶衍生物被用于各种生物学研究和毒性评估。例如,嘧啶类杀虫剂吡虫啉在哺乳动物中经过代谢过程,产生可在人尿中检测到的特定羟基嘧啶代谢物,表明暴露水平和潜在的毒理作用 (Hardt, Appl, & Angerer, 1999).

抗菌应用磺胺类药物磺胺嘧啶(其磺酰胺基团在结构上与嘧啶相关)证明了嘧啶类似物在抗菌治疗中的重要性。它突出了此类化合物对各种细菌感染的疗效,反映了相关化合物在抗菌应用中的潜力 (Finland, Strauss, & Peterson, 1941).

代谢途径见解对西咪替丁(不是嘧啶衍生物,但与理解药物代谢和作用有关)等化合物的代谢研究可以提供嘧啶衍生物如何代谢和影响人类健康的见解。例如,西咪替丁对雌二醇氧化代谢的影响的研究揭示了代谢水平上的药物相互作用,这在考虑嘧啶衍生物的代谢途径时可能是相关的 (Galbraith & Michnovicz, 1989).

作用机制

The mechanism of action of similar compounds has been studied. For example, a lead compound – 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide – has shown its ability to prevent lethality, reduce the number and severity of seizures, as well as to increase latency period. The molecular docking study has shown the affinity of the lead compound to GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors .

未来方向

The future directions for “2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide” and similar compounds could involve further exploration of their potential applications. For instance, a new class of anti-tubercular agents has been discovered, and there are prospects for their further structural modification .

属性

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c14-10-6-11(18)17-13(16-10)20-8-12(19)15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,19)(H3,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMIHVQCGCEMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

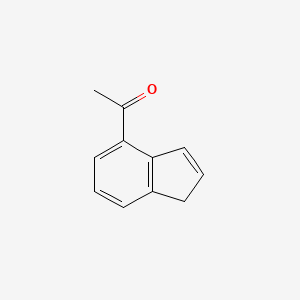

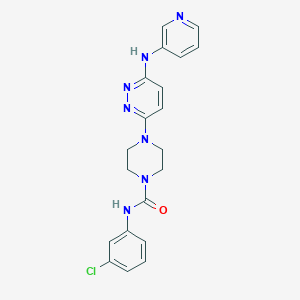

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)

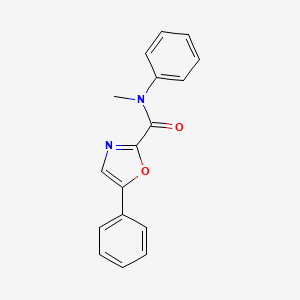

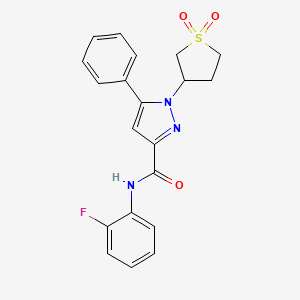

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)

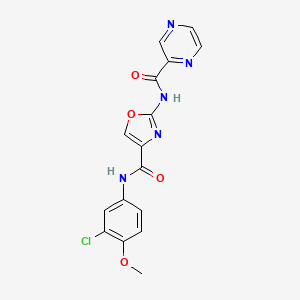

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

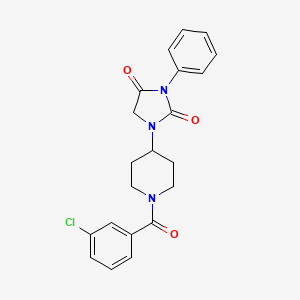

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)

![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)